5-Vinylnicotinonitrile
Description
5-Vinylnicotinonitrile is a pyridine derivative characterized by a nitrile group at the 3-position and a vinyl substituent at the 5-position of the pyridine ring. These compounds are widely used as intermediates in pharmaceuticals, agrochemicals, and materials science due to their reactive nitrile group and tunable substituents.
Properties
Molecular Formula |
C8H6N2 |
|---|---|
Molecular Weight |
130.15 g/mol |
IUPAC Name |
5-ethenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C8H6N2/c1-2-7-3-8(4-9)6-10-5-7/h2-3,5-6H,1H2 |
InChI Key |
PJRNJFVNTFSYSX-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=CN=C1)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Properties
The substituents on the pyridine ring significantly influence the physical and chemical properties of nicotinonitrile derivatives. Below is a comparative analysis based on available
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 5-Vinylnicotinonitrile* | Not provided | Not provided | 5-vinyl, 3-cyano |
| 2-Amino-6-methylnicotinonitrile | C7H7N3 | 133.15 | 2-amino, 6-methyl, 3-cyano |
| 6-Amino-5-nitropicolinonitrile | Not provided | Not provided | 6-amino, 5-nitro, 2-cyano |
| 5-Chloro-2-hydroxynicotinonitrile | C6H3ClN2O | 170.56 (estimated) | 5-chloro, 2-hydroxy, 3-cyano |
*Hypothetical data inferred from analogs.
- Reactivity: The vinyl group in this compound likely enhances its utility in polymerization or crosslinking reactions, whereas amino or nitro groups (e.g., in 6-amino-5-nitropicolinonitrile) may favor electrophilic substitution or hydrogen bonding .
- Solubility: Amino and hydroxy substituents (e.g., in 2-amino-6-methylnicotinonitrile or 5-chloro-2-hydroxynicotinonitrile) improve water solubility compared to non-polar groups like vinyl or methyl .
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